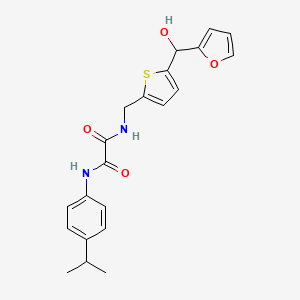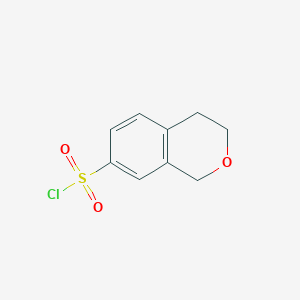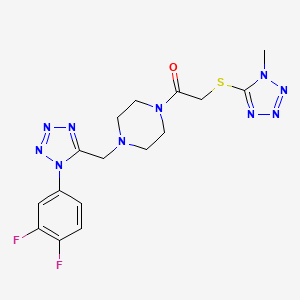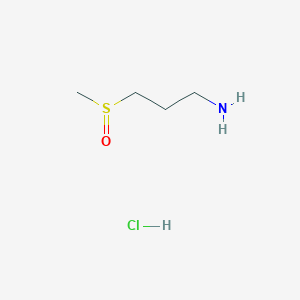
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(4-isopropylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis Building Blocks
This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules. Its structure allows for various functional group transformations, which can lead to the synthesis of diverse organic compounds. For example, the furan and thiophene moieties can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups that can further diversify the molecular architecture .
Catalytic Protodeboronation
The compound can be used in catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a transformation that adds a methyl group across a double bond in a manner opposite to the traditional Markovnikov’s rule. This application is particularly valuable in the synthesis of pharmaceuticals and fine chemicals .
Suzuki-Miyaura Coupling
It can act as a potential ligand or co-catalyst in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to create complex drug molecules. The presence of oxalamide and aromatic rings in the compound could enhance the efficiency of the coupling process .
Radical-Polar Crossover Reactions
The compound’s structure suggests it could be involved in radical-polar crossover reactions. These reactions are a subset of organic chemistry where a radical reaction is followed by a polar reaction, or vice versa. This dual reactivity can be harnessed to create complex molecules with high precision .
Hydroboration-Deboronation Strategy
In synthetic chemistry, the compound could be used in a hydroboration-deboronation strategy to convert alkenes to alkanes. This method involves adding a boron atom across a double bond (hydroboration) and then removing it (deboronation), effectively reducing the alkene to an alkane .
Synthesis of Natural Products and Pharmaceuticals
The compound’s functional groups and stable structure make it a candidate for the synthesis of natural products and pharmaceuticals. For instance, its application in the total synthesis of complex molecules like δ-®-coniceine and indolizidine 209B has been reported. These molecules have significant biological activity and are of interest in medicinal chemistry .
Functional Group Transformations
The furan and thiophene rings in the compound can undergo various functional group transformations, such as oxidations, halogenations, and aminations. These transformations are essential in the modification of organic molecules to enhance their properties or to introduce new functionalities .
Material Science Applications
Due to the stability and reactive nature of the compound, it could be explored for applications in material science. For example, it might be used in the development of organic semiconductors or as a precursor for conductive polymers, given the presence of furan and thiophene rings, which are common motifs in conductive materials .
特性
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13(2)14-5-7-15(8-6-14)23-21(26)20(25)22-12-16-9-10-18(28-16)19(24)17-4-3-11-27-17/h3-11,13,19,24H,12H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTIMZMRHYMONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)




![(E)-3-(5-chlorothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2358951.png)
![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)